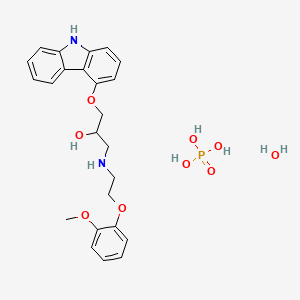
Furosemida sódica
Descripción general
Descripción
La furosemida sódica es un diurético de asa potente que se utiliza ampliamente en el campo médico para tratar afecciones como el edema asociado con la insuficiencia cardíaca, la cirrosis hepática y la enfermedad renal. También se utiliza para controlar la hipertensión. La this compound funciona inhibiendo la reabsorción de sodio y cloruro en los riñones, lo que lleva a una mayor producción de orina y la eliminación del exceso de líquido del cuerpo .
Aplicaciones Científicas De Investigación
La furosemida sódica tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de mecanismos diuréticos e interacciones farmacológicas.
Biología: La this compound se emplea en la investigación de la función renal y el equilibrio de electrolitos.
Medicina: El compuesto se estudia ampliamente por sus efectos terapéuticos en el tratamiento del edema y la hipertensión.
Industria: La this compound se utiliza en el desarrollo de nuevas formulaciones diuréticas y sistemas de administración de fármacos .
Mecanismo De Acción
La furosemida sódica ejerce sus efectos inhibiendo el cotransportador de sodio-potasio-cloruro en la rama ascendente gruesa del asa de Henle en los riñones. Esta inhibición evita la reabsorción de sodio y cloruro, lo que lleva a una mayor excreción de estos iones junto con el agua. El resultado es un potente efecto diurético que ayuda a reducir la sobrecarga de líquido en afecciones como la insuficiencia cardíaca y el edema .
Safety and Hazards
Furosemide is generally safe when used as directed, but it does have some potential hazards. Tinnitus and reversible or irreversible hearing impairment have been reported . The risk is greater with higher dosages, injectable furosemide, severe renal impairment, low protein levels, and concomitant therapy with other drugs that are also toxic to the ears . It may also increase blood glucose levels and affect laboratory test results . Releases to the environment should be avoided .
Análisis Bioquímico
Biochemical Properties
Sodium furosemide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle . This inhibition prevents the reabsorption of sodium, chloride, and potassium, leading to their increased excretion in the urine . Additionally, sodium furosemide interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen .
Cellular Effects
Sodium furosemide exerts significant effects on various cell types and cellular processes. It disrupts the electrolyte balance within cells, leading to changes in cell volume and osmotic pressure . This disruption can influence cell signaling pathways, particularly those involving sodium and chloride ions. Sodium furosemide also affects gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production and ion transport .
Molecular Mechanism
At the molecular level, sodium furosemide exerts its effects by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the cotransporter’s function, preventing the reabsorption of sodium, chloride, and potassium ions . Additionally, sodium furosemide interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen . These interactions lead to increased excretion of these ions in the urine, resulting in diuresis and reduced fluid retention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium furosemide can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to the development of diuretic resistance . This resistance can result from adaptive changes in the expression and activity of NKCC2 and other transporters . Additionally, sodium furosemide can undergo degradation, leading to reduced potency and altered pharmacokinetics . Long-term studies have shown that chronic administration of sodium furosemide can lead to changes in renal function and electrolyte balance .
Dosage Effects in Animal Models
The effects of sodium furosemide vary with different dosages in animal models. At low doses, it effectively induces diuresis without significant adverse effects . At higher doses, sodium furosemide can cause electrolyte imbalances, dehydration, and renal dysfunction . In some cases, high doses can lead to ototoxicity and hearing loss . The threshold for these adverse effects varies between species, with cats being more susceptible than dogs .
Metabolic Pathways
Sodium furosemide is primarily metabolized in the liver and kidneys through glucuronidation . It is extensively bound to plasma proteins, limiting its filtration by the glomerulus . Instead, it is secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows sodium furosemide to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .
Transport and Distribution
Sodium furosemide is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, primarily albumin, which limits its filtration by the glomerulus . Instead, it is actively secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows sodium furosemide to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .
Subcellular Localization
Sodium furosemide’s subcellular localization is primarily within the renal tubular cells, particularly in the thick ascending limb of the loop of Henle . It binds to the NKCC2 transporter on the luminal membrane, inhibiting its function and preventing the reabsorption of sodium, chloride, and potassium ions . This localization is facilitated by the compound’s interaction with organic anion transporters (OAT1) in the proximal tubule, which secrete it into the tubular lumen . The subcellular localization of sodium furosemide is crucial for its diuretic effects and its ability to modulate renal function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La furosemida sódica se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción del ácido 4-cloro-5-sulfamoilantraílico con la furano-2-ilmetanamina en presencia de metóxido de sodio y dimetilsulfóxido a temperaturas elevadas (125-135 °C) . Esta reacción produce furosemida, que luego se puede convertir a su forma de sal sódica.
Métodos de producción industrial
En entornos industriales, la this compound a menudo se produce en grandes cantidades utilizando rutas sintéticas similares. El proceso normalmente implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se purifica y se formula en varias formas de dosificación, incluidas tabletas y soluciones inyectables .
Análisis De Reacciones Químicas
Tipos de reacciones
La furosemida sódica experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar en ciertas condiciones, lo que lleva a la formación de varios productos de degradación.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: La this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales como la sulfonamida y los grupos ácidos carboxílicos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción varían según el resultado deseado, pero a menudo implican temperaturas controladas y niveles de pH .
Principales productos formados
Los principales productos formados a partir de las reacciones de la this compound dependen de las condiciones de reacción específicas. Por ejemplo, la oxidación puede llevar a la formación de ácidos sulfónicos, mientras que las reacciones de sustitución pueden producir varios derivados con grupos funcionales modificados .
Comparación Con Compuestos Similares
Compuestos similares
La furosemida sódica a menudo se compara con otros diuréticos de asa, como:
- Bumetanida
- Torasemida
- Ácido etacrínico
Singularidad
En comparación con estos compuestos similares, la this compound es única por su rápida aparición de acción y su duración relativamente corta de efecto. Es particularmente eficaz en entornos agudos donde se requiere diuresis rápida. Además, la this compound tiene un perfil de seguridad bien establecido y se utiliza ampliamente en la práctica clínica .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium furosemide can be synthesized by reacting furosemide with sodium hydroxide.", "Starting Materials": [ "Furosemide", "Sodium hydroxide" ], "Reaction": [ "Dissolve furosemide in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain sodium furosemide" ] } | |
Número CAS |
41733-55-5 |
Fórmula molecular |
C12H11ClN2NaO5S |
Peso molecular |
353.73 g/mol |
Nombre IUPAC |
sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19); |
Clave InChI |
RSDYORUXBHNXHC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] |
SMILES canónico |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na] |
| 41733-55-5 | |
Pictogramas |
Health Hazard |
Números CAS relacionados |
54-31-9 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




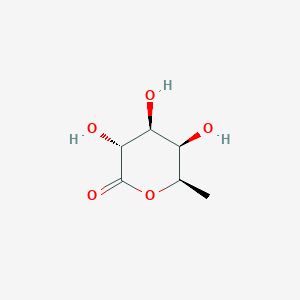
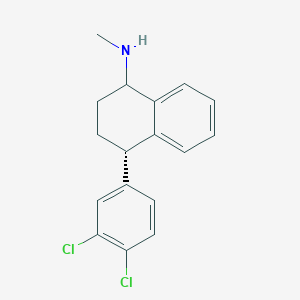
![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)
![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)
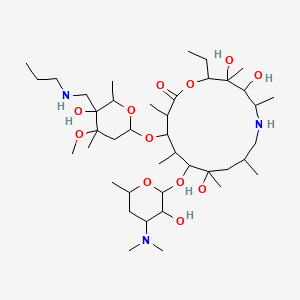
![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)
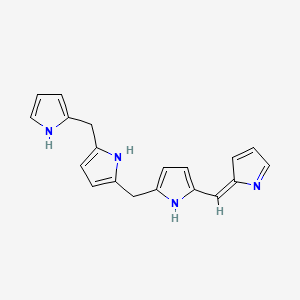
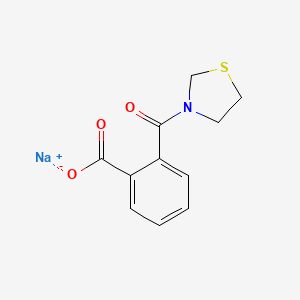
![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)
